Cas no 82832-73-3 (4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one)
4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one Chemical and Physical Properties
Names and Identifiers
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- 4-(trans-4-Propylcyclohexyl)cyclohexanone
- 4-Propylbicyclohexyl-4-one
- trans-4-(trans-4-Propylcyclohexyl)cyclohexanone
- trans-4-(4-n-Propylcyclohexyl)cyclohexanone
- 4-(trans-4'-n-Propylcyclohexyl)-cyclohexanone
- 4-Propyldicyclohexylanone
- trans-4-(4-Propylcyclohexyl)cyclohexanone
- trans-4-Propylbi(cyclohexan)-4-one
- 4-(4-propylcyclohexyl)cyclohexanone
- 4-(4-propylcyclohexyl)cyclohexan-1-one
- 4-(trans-4'-propylcyclohexyl)cyclohexanone
- 4'-Propyl bi(cyclohexyl)-4-one
- Trans-4-propyldicyclohexylanone
- PubChem9648
- PubChem2509
- 4-(4-n-Propylcyclohexyl)cyclohexanone
- 4'-propyl-[1,1'-Bicyclohexyl]-4-one
- 4'-propylbicyclohexyl-4-one
- KSC914O5P
- S
- trans-4′-Propyl[1,1′-bicyclohexyl]-4-one (ACI)
- trans-4′-Propyl-[1,1′-bi(cyclohexane)]-4-one
- trans-4′-Propylbicyclohexan-4-one
- 4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one
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- MDL: MFCD01017409
- Inchi: 1S/C15H26O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h12-14H,2-11H2,1H3/t12-,13-
- InChI Key: AKCZQKBKWXBJOF-JOCQHMNTSA-N
- SMILES: C([C@@H]1CC[C@@H](C2CCC(=O)CC2)CC1)CC
Computed Properties
- Exact Mass: 222.19800
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 216
- Topological Polar Surface Area: 17.1
Experimental Properties
- PSA: 17.07000
- LogP: 4.35220
4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one Customs Data
- HS CODE:2914299000
- Customs Data:
China Customs Code:
2914299000Overview:
2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 211146-1g |
4-(trans-4-Propylcyclohexyl)cyclohexanone |
82832-73-3 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 211146-5g |
4-(trans-4-Propylcyclohexyl)cyclohexanone |
82832-73-3 | 95% | 5g |
£12.00 | 2022-03-01 | |
| Fluorochem | 211146-10g |
4-(trans-4-Propylcyclohexyl)cyclohexanone |
82832-73-3 | 95% | 10g |
£19.00 | 2022-03-01 | |
| Fluorochem | 211146-25g |
4-(trans-4-Propylcyclohexyl)cyclohexanone |
82832-73-3 | 95% | 25g |
£38.00 | 2022-03-01 | |
| Fluorochem | 211146-100g |
4-(trans-4-Propylcyclohexyl)cyclohexanone |
82832-73-3 | 95% | 100g |
£114.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T134448-100g |
4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one |
82832-73-3 | 97% | 100g |
¥771.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T134448-10g |
4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one |
82832-73-3 | 97% | 10g |
¥110.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T134448-1g |
4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one |
82832-73-3 | 97% | 1g |
¥30.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T134448-25g |
4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one |
82832-73-3 | 97% | 25g |
¥250.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T134448-5g |
4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one |
82832-73-3 | 97% | 5g |
¥67.90 | 2023-08-31 |
4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one Production Method
Production Method 1
4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one Raw materials
4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one Preparation Products
4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one Suppliers
4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one
Chemical Profile of 4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one (CAS No. 82832-73-3)
4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one, identified by its Chemical Abstracts Service (CAS) number 82832-73-3, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its cyclohexanone backbone substituted with a trans-4'-propylcyclohexyl group, exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in the development of novel biochemical agents and synthetic intermediates.
The structural motif of 4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one consists of a rigid six-membered carbonyl ring connected to an equally stable trans-substituted cyclohexyl side chain. This configuration imparts a high degree of steric hindrance and conformational flexibility, which are critical factors in determining its reactivity and interaction with biological targets. The presence of the propyl group at the trans position enhances the compound's solubility in organic solvents while maintaining its stability under various chemical conditions.
In recent years, there has been growing interest in leveraging such structurally complex molecules for their potential pharmacological effects. The 4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one framework has been explored as a scaffold for designing molecules with enhanced binding affinity and selectivity towards specific biological receptors. Preliminary studies have suggested that this compound may exhibit promising activities in modulating enzyme kinetics and receptor-ligand interactions, making it a candidate for further investigation in drug discovery programs.
One of the most compelling aspects of 4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one is its versatility in synthetic chemistry. The compound serves as an excellent intermediate for constructing more complex molecules through various functional group transformations. For instance, the carbonyl group can be readily reduced to an alcohol or further derivatized into esters or amides, while the propyl-substituted cyclohexane ring offers multiple sites for selective modification. These attributes make it a valuable building block in the synthesis of natural product analogs and pharmacologically active entities.
Recent advancements in computational chemistry have further enhanced the understanding of 4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one's behavior. Molecular modeling studies have revealed that the trans configuration of the propyl group optimizes spatial orientation, improving interactions with potential biological targets. Additionally, quantum mechanical calculations have provided insights into the compound's electronic structure, which is crucial for predicting its reactivity and stability under different conditions. These computational approaches are complemented by experimental validations, ensuring a holistic understanding of its properties.
The pharmaceutical industry has taken note of 4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one due to its potential therapeutic applications. Researchers are investigating its role as a precursor in developing novel therapeutic agents targeting neurological disorders, inflammation, and metabolic diseases. The compound's ability to cross biological membranes efficiently makes it an attractive candidate for oral administration, while its structural rigidity ensures prolonged binding to biological targets, enhancing therapeutic efficacy.
In conclusion, 4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one (CAS No. 82832-73-3) represents a fascinating molecule with broad applications in chemical synthesis and pharmaceutical research. Its unique structural features, coupled with promising preliminary findings, position it as a key player in the development of next-generation biochemical agents. As research continues to uncover new methodologies for functionalizing this scaffold, its significance in advancing drug discovery is expected to grow significantly.
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